molecular formula C27H50O2 B088017 2,3-Scd CAS No. 14124-56-2

2,3-Scd

Cat. No.: B088017
CAS No.: 14124-56-2
M. Wt: 406.7 g/mol
InChI Key: MYDRWTVVYQCTQX-CJPSHIORSA-N
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Description

2,3-Scd is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]naphthalene core, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]naphthalene core: This step involves cyclization reactions that form the core structure.

    Introduction of functional groups: Various functional groups, such as hydroxyethyl and methylheptan-2-yl, are introduced through substitution reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: For facilitating substitution reactions, such as palladium or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, altering cellular responses.

    Pathways: The compound could influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties.

Properties

CAS No.

14124-56-2

Molecular Formula

C27H50O2

Molecular Weight

406.7 g/mol

IUPAC Name

2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol

InChI

InChI=1S/C27H50O2/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21(14-17-28)26(4,16-18-29)25(22)13-15-27(23,24)5/h19-25,28-29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

MYDRWTVVYQCTQX-CJPSHIORSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@]3(C)CCO)CCO)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCO)CCO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCO)CCO)C

Synonyms

2,3-SCD
2,3-secocholestane-2,3-diol

Origin of Product

United States

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